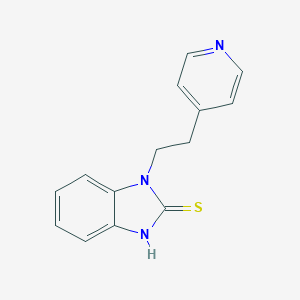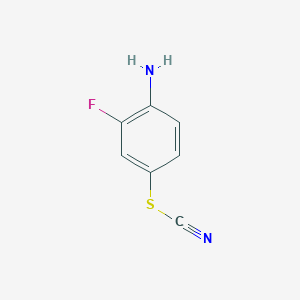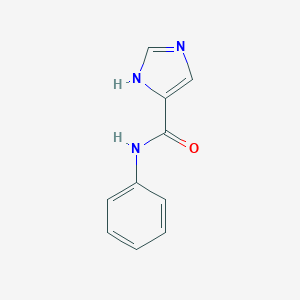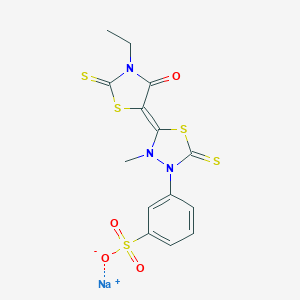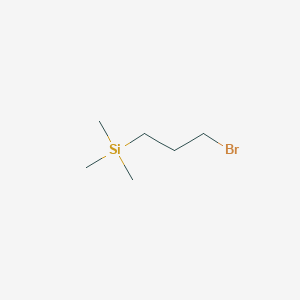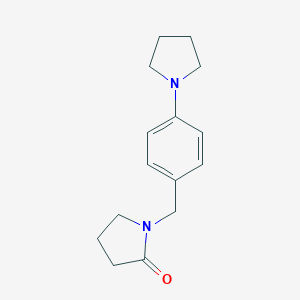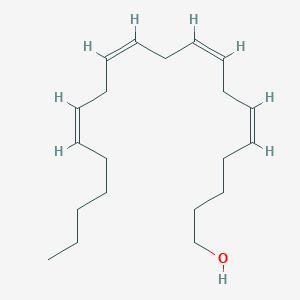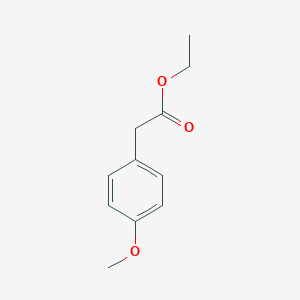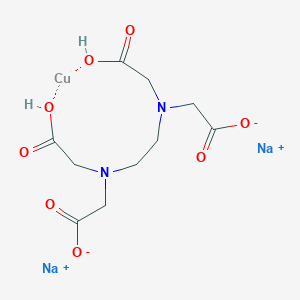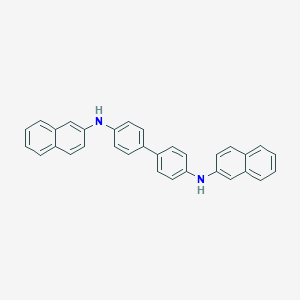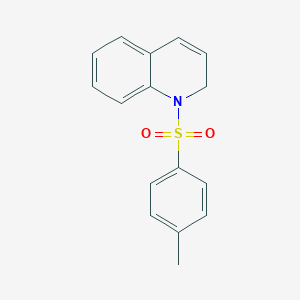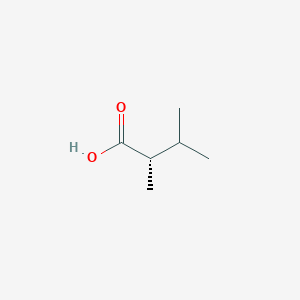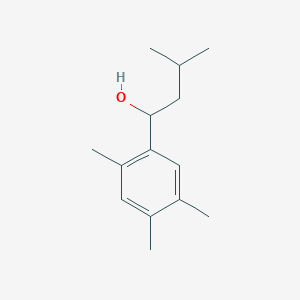
3-Methyl-1-(2,4,5-trimethylphenyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(2,4,5-trimethylphenyl)butan-1-ol is a chemical compound that belongs to the family of alcohols. It is commonly referred to as Iso-E-Super and is widely used in the fragrance industry. Iso-E-Super has a unique scent that is described as woody, amber, and musky. This compound has gained a lot of attention due to its potential applications in scientific research.
Wirkmechanismus
Iso-E-Super binds to the olfactory receptors located in the nasal cavity. The binding of Iso-E-Super to the olfactory receptors triggers a series of biochemical reactions that ultimately lead to the perception of the scent. The exact mechanism of action of Iso-E-Super is still under investigation.
Biochemische Und Physiologische Effekte
Iso-E-Super has been shown to have a significant impact on the biochemical and physiological processes in the body. Studies have shown that exposure to Iso-E-Super can alter the expression of genes involved in the immune response and inflammation. Iso-E-Super has also been shown to have an impact on the cardiovascular system, with some studies indicating that it may have a protective effect against heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
Iso-E-Super has several advantages when used in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique scent that can be easily detected, making it an ideal compound for studying olfactory receptors. However, there are limitations to the use of Iso-E-Super in lab experiments. It is a synthetic compound that may not accurately represent the natural odorants found in the environment. Additionally, the exact mechanism of action of Iso-E-Super is still not fully understood, which may limit its application in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Iso-E-Super. One potential area of research is the development of new fragrances based on the structure of Iso-E-Super. Researchers may also investigate the potential therapeutic applications of Iso-E-Super in the treatment of various diseases. Additionally, there is a need for further research to understand the mechanism of action of Iso-E-Super and its impact on the biochemical and physiological processes in the body.
In conclusion, Iso-E-Super is a chemical compound that has gained a lot of attention due to its potential applications in scientific research. It is widely used as a reference compound in the study of olfactory receptors and has been shown to have an impact on the biochemical and physiological processes in the body. While there are limitations to the use of Iso-E-Super in lab experiments, there are several future directions for the study of this compound.
Synthesemethoden
The synthesis of Iso-E-Super involves the reaction of 2,4,5-trimethylphenol with isobutyraldehyde in the presence of a catalyst. The process is carried out under controlled conditions to ensure a high yield of the desired product. The final product is purified using various techniques such as distillation, crystallization, and chromatography.
Wissenschaftliche Forschungsanwendungen
Iso-E-Super has found its application in various fields of scientific research. It is widely used as a reference compound in the study of olfactory receptors. Researchers use this compound to understand the mechanism of olfactory perception and to develop new fragrances. Iso-E-Super is also used as a model compound to study the binding of odorants to olfactory receptors.
Eigenschaften
CAS-Nummer |
10425-87-3 |
|---|---|
Produktname |
3-Methyl-1-(2,4,5-trimethylphenyl)butan-1-ol |
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
3-methyl-1-(2,4,5-trimethylphenyl)butan-1-ol |
InChI |
InChI=1S/C14H22O/c1-9(2)6-14(15)13-8-11(4)10(3)7-12(13)5/h7-9,14-15H,6H2,1-5H3 |
InChI-Schlüssel |
YROFLNGALVMWIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)C(CC(C)C)O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)C(CC(C)C)O)C |
Synonyme |
α-Isobutyl-2,4,5-trimethylbenzyl alcohol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



